Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) Piperazine Citrate is an organic compound that consists of a six-membered ring, containting two nitrogen atoms at opposite positions in the ring. Piperazine is a white crystal powder with a melting point of 190 Celcius. Piperazine Citrate was first introduced in 1953 as an Anthelmintic. Piperazine Citrate in generally used for the paralisation of parasites, which allow the body to easily remove or expel the invading organism. The Piperazine Citrate is being used as an anthelmintic for humans and animals against roundworms and pinworm infections. The Piperazine Citrate is also used in the manufacture of plastics, resins, pesticides and other materials. The Piperazine Citrate blocks the response of the worm muscle to acetylcholine, presumably by causing hyperpolarisation of nerve endings which causes an flaccid paralysation of the worm. An overdoses of Piperazine Citrate can cause coughing, colic, spams, sweating and vomiting.
Brand Name: Vulcanchem
CAS No.: 144-29-6
VCID: VC0539735
InChI: InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
SMILES: C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C24H46N6O14
Molecular Weight: 642.7 g/mol

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

CAS No.: 144-29-6

Inhibitors

VCID: VC0539735

Molecular Formula: C24H46N6O14

Molecular Weight: 642.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) - 144-29-6

CAS No. 144-29-6
Product Name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Molecular Formula C24H46N6O14
Molecular Weight 642.7 g/mol
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
Standard InChI InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
Standard InChIKey JDDHUROHDHPVIO-UHFFFAOYSA-N
SMILES C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Appearance Solid powder
Description Piperazine Citrate is an organic compound that consists of a six-membered ring, containting two nitrogen atoms at opposite positions in the ring. Piperazine is a white crystal powder with a melting point of 190 Celcius. Piperazine Citrate was first introduced in 1953 as an Anthelmintic. Piperazine Citrate in generally used for the paralisation of parasites, which allow the body to easily remove or expel the invading organism. The Piperazine Citrate is being used as an anthelmintic for humans and animals against roundworms and pinworm infections. The Piperazine Citrate is also used in the manufacture of plastics, resins, pesticides and other materials. The Piperazine Citrate blocks the response of the worm muscle to acetylcholine, presumably by causing hyperpolarisation of nerve endings which causes an flaccid paralysation of the worm. An overdoses of Piperazine Citrate can cause coughing, colic, spams, sweating and vomiting.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 41372-10-5 (unspecified hydrate)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Piperazine Citrate; AI3-27243; DAK 63; Exopin; Oxyzin; Pipizan; Vermago;
Reference 1: Abiramalatha T, Mehndiratta S, Rajeshwari K, Dubey AP. Piperazine citrate induced myoclonus in a child. Indian J Pharmacol. 2013 Nov-Dec;45(6):640. doi: 10.4103/0253-7613.121391. PubMed PMID: 24347782; PubMed Central PMCID: PMC3847264.
2: Ghasi S, Ogbonna A, Mbah A. Impact of subchronic administration of piperazine citrate on the electrocardiogram of the rat. Am J Ther. 2012 Mar;19(2):81-7. doi: 10.1097/MJT.0b013e3181bbf6d4. PubMed PMID: 20215962.
3: Onuaguluchi G, Ghasi S. Electrocardiographic profile of oral piperazine citrate in healthy volunteers. Am J Ther. 2006 Jan-Feb;13(1):43-7. PubMed PMID: 16428921.
4: Ghasi S, Onuaguluchi G. Time course of effect of piperazine citrate on the electrocardiogram of the rat. Am J Ther. 2007 Nov-Dec;14(6):524-32. PubMed PMID: 18090878.
5: Quirce S, Pelta R, Sastre J. Occupational asthma due to piperazine citrate. J Investig Allergol Clin Immunol. 2006;16(2):138-9. PubMed PMID: 16689189.
6: Onuaguluchi G, Mezue WC. Some effects of piperazine citrate on skeletal muscle and central nervous system. Arch Int Pharmacodyn Ther. 1987 Nov;290(1):104-16. PubMed PMID: 3446036.
7: Das Gupta V. Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Am J Hosp Pharm. 1976 Mar;33(3):283-4. PubMed PMID: 3967.
8: Rettig T. Hypocalcemic tetany induced by piperazine citrate in a mountain lion. Vet Med Small Anim Clin. 1981 Nov;76(11):1632-4. PubMed PMID: 6916544.
9: Kale OO. Controlled comparative study of the efficacy of pyrantel pamoate and a combined regimen of piperazine citrate and bephenium hydroxynaphthoate in the treatment of intestinal nemathelminthiases. Afr J Med Med Sci. 1981 Mar-Jun;10(1-2):63-7. PubMed PMID: 6287829.
10: BROWN HW, STERMAN MM. Treatment of Ascaris lumbricoides infections with piperazine citrate. Am J Trop Med Hyg. 1954 Jul;3(4):750-4. PubMed PMID: 13180836.
11: Tricker AR, Kumar R, Siddiqi M, Khuroo MS, Preussmann R. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate. Carcinogenesis. 1991 Sep;12(9):1595-9. PubMed PMID: 1893519.
12: Onuaguluchi G, Igbo IN. Comparative antiarrhythmic and local anaesthetic effects of piperazine citrate and lignocaine hydrochloride. Arch Int Pharmacodyn Ther. 1985 Apr;274(2):253-66. PubMed PMID: 4026459.
13: DiPietro JA, Todd KS Jr, Lock TF, Reuter-Dallman V. Evaluation of febantel used concurrently with piperazine citrate in horses. J Am Vet Med Assoc. 1985 Feb 1;186(3):262-4. PubMed PMID: 3972687.
14: SWARTZWELDER C, MILLER JH, SAPPENFIELD RW. The treatment of cases of ascariasis with piperazine citrate with observations of the effect of the drug on other helminthiases. Am J Trop Med Hyg. 1955 Mar;4(2):326-31. PubMed PMID: 14361913.
15: URELES AL. Two case histories of serum sickness-like reaction following piperazine citrate (antepar). Antibiotic Med Clin Ther (New York). 1958 Sep;5(9):585-6. PubMed PMID: 13571965.
16: MANN PH, HARFENIST M, DE BEER EJ. The effectiveness of piperazine citrate against intestinal helminths of the cat and dog. J Parasitol. 1955 Dec;41(6):575-8. PubMed PMID: 13272109.
17: BURGSTEDT HJ. [Anthelmintic effect of piperazine citrate on oxyria and ascarides]. Munch Med Wochenschr. 1955 Apr 22;97(16):531-4. German. PubMed PMID: 13253515.
18: RATSCHOW M. [Piperazine citrate in the management of ascariasis]. Medizinische. 1956 Dec 15;10(50):1790-1. German. PubMed PMID: 13399700.
19: ETTELDORF JN, CRAWFORD LV. Treatment of ascariasis in children; use of 1-diethylcarbamyl-4-methyl piperazine dihydrogen citrate (hetrazan). J Am Med Assoc. 1950 Jul 1;143(9):797-8. PubMed PMID: 15421820.
20: SAIF M. On the single-dose treatment of ascariasis with piperazine citrate. J Egypt Med Assoc. 1957;40(8):557-60. PubMed PMID: 13525528.
PubChem Compound 15595021
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator